2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one
Overview
Description
2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one is a nitrogen-bridged heterocyclic compound that has garnered significant interest in chemical research due to its unique structural features and potential pharmacological applications. This compound is characterized by the fusion of benzothiazole and pyrimidine rings, which imparts it with a combination of properties from both heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one can be synthesized through the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid. The reaction involves dehydrative condensation followed by cyclization. The amino group of 2-aminobenzothiazole reacts with the β-ketoester, leading to the formation of the heterocyclic system with the elimination of ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route involving polyphosphoric acid and ethylacetoacetate provides a scalable approach for its production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial and antitumor activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one involves its interaction with biological receptors. The unique structural combination of benzothiazole and pyrimidine rings allows the compound to interact with multiple molecular targets and pathways. These interactions can lead to various biological effects, such as antimicrobial and antitumor activities .
Comparison with Similar Compounds
2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one can be compared with other similar compounds, such as:
4-methyl-2H-pyrimido[2,1-b]benzothiazol-2-one: This compound has a similar structure but differs in the position of the methyl group and the nitrogen atom.
2H-pyrimido[2,1-b]benzothiazol-2-ones: These compounds share the benzothiazole and pyrimidine rings but have different substituents and functional groups.
Properties
IUPAC Name |
2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-10(14)13-8-4-2-3-5-9(8)15-11(13)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKJTBSXPDKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3SC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.